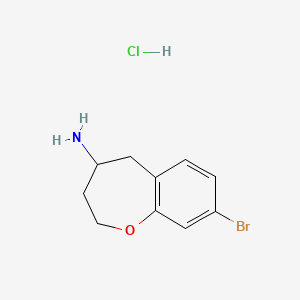

![molecular formula C17H18N6OS B2641597 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894061-26-8](/img/structure/B2641597.png)

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Descripción general

Descripción

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Activity

Compounds incorporating structural motifs similar to "1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone" have been synthesized and evaluated for their potential antimicrobial and antimalarial activities. For instance, sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Antihistaminic and Antiinflammatory Activities

Another study focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. This research highlighted compounds that, when incorporating a piperidine or piperazine moiety with a benzhydryl group and a suitable spacer, exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds show promise as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (M. Gyoten, H. Nagaya, S. Fukuda, Y. Ashida, Y. Kawano, 2003).

Cancer Therapy

Research into androgen receptor downregulators has identified compounds incorporating the triazolopyridazine moiety for the treatment of advanced prostate cancer. Modifications to improve solubility and address pharmacokinetic properties have led to clinical candidates like AZD3514, which is evaluated in clinical trials for castrate-resistant prostate cancer (R. Bradbury, D. Acton, Nicola Broadbent, et al., 2013).

Analgesic Efficacy

Compounds such as 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, incorporating modifications in the alkyl chain and basic amino moiety, have been tested for their analgesic efficacy. These compounds showed potential as potent nonopioid nonantiinflammatory analgesics, although they exhibited sedative properties at certain doses (L. Savelon, J. Bizot-Espiard, D. Caignard, et al., 1998).

Spectroscopic Characterization and Docking Studies

Spectroscopic characterization and docking studies have been performed on compounds incorporating similar structural motifs. These studies provide insights into the compounds' potential interactions with biological targets, aiding in the development of new therapeutics (M. Govindhan, V. Viswanathan, S. Karthikeyan, et al., 2017).

Adenosine Receptor Antagonism

Piperazine derivatives have been investigated for their role as adenosine receptor antagonists, showcasing the versatility of compounds with piperazine and related moieties in addressing neurological disorders such as Parkinson's disease (C. Vu, D. Pan, B. Peng, et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the protein serine/threonine-protein kinase b-raf .

Biochemical Pathways

Similar compounds have been found to affect pathways related to their target proteins .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Similar compounds have been found to inhibit their target proteins, leading to changes in cellular function .

Action Environment

Similar compounds have been found to be stable in human liver microsomes, indicating good metabolic stability .

Propiedades

IUPAC Name |

1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-17-20-19-15-5-4-14(21-23(15)17)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKINWLNVNCAKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329266 | |

| Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815874 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

894061-26-8 | |

| Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)

![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)

![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)

![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)

![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)

![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)

![3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2641537.png)